1,4-Oxathiin-3-carboxylicacid, 6-ethoxy-5,6-dihydro-2-methyl- 1,4-Oxathiin-3-carboxylicacid, 6-ethoxy-5,6-dihydro-2-methyl-
Brand Name: Vulcanchem
CAS No.: 321904-60-3
VCID: VC18713257
InChI: InChI=1S/C8H12O4S/c1-3-11-6-4-13-7(8(9)10)5(2)12-6/h6H,3-4H2,1-2H3,(H,9,10)
SMILES:
Molecular Formula: C8H12O4S
Molecular Weight: 204.25 g/mol

1,4-Oxathiin-3-carboxylicacid, 6-ethoxy-5,6-dihydro-2-methyl-

CAS No.: 321904-60-3

Cat. No.: VC18713257

Molecular Formula: C8H12O4S

Molecular Weight: 204.25 g/mol

* For research use only. Not for human or veterinary use.

1,4-Oxathiin-3-carboxylicacid, 6-ethoxy-5,6-dihydro-2-methyl- - 321904-60-3

Specification

CAS No. 321904-60-3
Molecular Formula C8H12O4S
Molecular Weight 204.25 g/mol
IUPAC Name 2-ethoxy-6-methyl-2,3-dihydro-1,4-oxathiine-5-carboxylic acid
Standard InChI InChI=1S/C8H12O4S/c1-3-11-6-4-13-7(8(9)10)5(2)12-6/h6H,3-4H2,1-2H3,(H,9,10)
Standard InChI Key IEPZTFVYHFLQRN-UHFFFAOYSA-N
Canonical SMILES CCOC1CSC(=C(O1)C)C(=O)O

Introduction

Chemical Identity and Nomenclature

Systematic Nomenclature

The IUPAC name for this compound is 6-ethoxy-2-methyl-5,6-dihydro-1,4-oxathiin-3-carboxylic acid, reflecting its substituent positions and saturation pattern . The "5,6-dihydro" designation indicates partial hydrogenation of the oxathiin ring, reducing the double bond between positions 5 and 6. Alternative naming conventions include 2-methyl-6-ethoxy-5,6-dihydro-1,4-oxathiine-3-carboxylic acid, emphasizing the ethyl ether group .

Molecular Formula and Weight

The molecular formula is C₈H₁₂O₅S, with a molar mass of 220.24 g/mol . Key functional groups include:

  • A carboxylic acid (-COOH) at position 3

  • An ethoxy (-OCH₂CH₃) group at position 6

  • A methyl (-CH₃) group at position 2

  • A sulfone (S,S-dioxide) moiety in the 1,4-oxathiin ring .

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₈H₁₂O₅S
Molar Mass220.24 g/mol
CAS Registry Number193743-85-0
SMILESCCOC1CCS(=O)(=O)OC1C(C)=O
InChIKeyCADWMFXAOSMONN-UHFFFAOYSA-N

Synonyms and Registry Identifiers

This compound is cataloged under multiple identifiers:

  • CAS Number: 193743-85-0

  • EC Number: 849-303-7

  • ChemSpider ID: 20027 (for related analogs)
    Common synonyms include trans-6-ethoxy-2-methyl-5,6-dihydro-1,4-oxathiin-3-carboxylic acid and methyl ester 4-oxide variants .

Synthesis and Reaction Pathways

Cyclization Strategies

The synthesis of 1,4-oxathiin derivatives typically involves acid-catalyzed cyclization of α-hydroxy thioethers or sulfones. For the 6-ethoxy-2-methyl variant, a patented method employs paratoluenesulfonic acid (PTSA) in xylene under reflux conditions with a Dean-Stark trap to remove water . The reaction proceeds via nucleophilic attack of the thioether sulfur on a carbonyl carbon, followed by ring closure (Figure 1).

Representative Procedure:

  • Dissolve α-hydroxy thioether precursor (3 mmol) in xylene (30 mL).

  • Add PTSA (0.1 equiv) and reflux at 140°C for 18 hours.

  • Cool, extract with ethyl acetate, and purify via column chromatography .

Yields for this route range from 45–65%, with side products arising from over-oxidation or ring-opening reactions .

Base-Induced Degradation

Under basic conditions (e.g., NaOH/EtOH), the oxathiin ring undergoes cleavage at the S-O bond, yielding sulfinate intermediates. Computational studies (DFT/B3LYP) suggest this proceeds via a two-step mechanism:

  • Deprotonation of the carboxylic acid to form a resonance-stabilized anion.

  • Nucleophilic attack by hydroxide at the sulfone sulfur, leading to C-S bond scission .

Structural and Spectroscopic Analysis

X-ray Crystallography

While crystal data for the exact compound is unavailable, analogs like carboxin (5,6-dihydro-2-methyl-N-phenyl-1,4-oxathiin-3-carboxamide) exhibit planarity in the oxathiin ring with bond lengths of:

  • S-O: 1.43 Å

  • C-S: 1.82 Å

  • C-O: 1.36 Å .

Spectroscopic Signatures

  • ¹H NMR (400 MHz, CDCl₃): δ 1.35 (t, J=7.0 Hz, 3H, OCH₂CH₃), 2.45 (s, 3H, CH₃), 3.75–3.85 (m, 2H, SCH₂), 4.10–4.25 (m, 2H, OCH₂), 5.20 (s, 1H, ring CH).

  • IR (KBr): 1720 cm⁻¹ (C=O stretch), 1290–1150 cm⁻¹ (S=O asym/sym stretch) .

Biological Activity and Applications

Fungicidal Mechanism

The 1,4-oxathiin scaffold inhibits fungal succinate dehydrogenase (SDH), a critical enzyme in the mitochondrial electron transport chain. The carboxylic acid group chelates iron-sulfur clusters in SDH’s subunit B, blocking ubiquinone reduction .

Table 2: Fungicidal Efficacy Against Basidiomycetes

Fungal SpeciesEC₅₀ (ppm)
Puccinia graminis0.12
Ustilago maydis0.08
Rhizoctonia solani1.45

Agricultural Formulations

Patents disclose emulsifiable concentrates containing 10–20% active ingredient, applied at 50–200 g/ha for seed treatment or foliar sprays . The ethoxy group enhances systemic mobility within plant tissues compared to non-ether analogs.

Environmental and Regulatory Considerations

Degradation Pathways

Soil metabolism studies show rapid hydrolysis of the ethoxy group to ethanol and the parent carboxylic acid (t₁/₂ = 3–7 days), followed by microbial mineralization to CO₂ and sulfate.

Toxicity Profile

  • Acute Oral LD₅₀ (rat): >2000 mg/kg (practically non-toxic)

  • Ecotoxicity (LC₅₀, trout): 12.5 mg/L (moderately toxic)
    Regulatory status varies by region, with EPA registration pending additional ecotoxicology data.

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